3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
CAS No.: 133099-09-9
VCID: VC0195068
Molecular Formula: C25H24N2O2S
Molecular Weight: 416.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is a chemical compound with the CAS No. 133099-09-9 and the molecular formula . It has a molecular weight of 416.54 . Synonyms for this compound include (S)-3-(1-Cyano-1,1-d;Darifenacin Impurity 14;(3S)-1-Tosyl-α,α-diphenyl-;(S)-3-(1-Cyano-1,1-diphenylMethyl)-1-tosylpyrrolid;(3S)-1-Tosyl-Α,Α-Diphenyl-3-Pyrrolidineacetonitrile;(3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile;(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine;3-(S)-(1-cayano-1,1-diphenylmethyl)-1-tosylpyrrolidine;(S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile and (S)-2,2-Diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile . This compound is related to the production of (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine, an important intermediate in the synthesis of muscarinic receptor antagonists like darifenacin . The method for producing (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine involves reducing (S)-4-chloro-3-hydroxybutyronitrile . The production of (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine can be achieved through different methods, including hydrogenation of (S)-1-benzyl-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine using a palladium catalyst or heating (S)-1-(4-methylbenzenesulfonyl)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine in the presence of phenol and hydrobromic acid . Similar compounds include 1-Tosylpyrrolidine (CAS No. 6435-78-5), with the molecular formula . Other related compounds are (S)-3-(+)-(1-Carbamoyl-1,1-diphenylmethyl)pyrroloidine-L-(+)-tartarate and 2-(4-Fluorophenyl)-1-tosylpyrrolidine . |
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CAS No. | 133099-09-9 |
Product Name | 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine |
Molecular Formula | C25H24N2O2S |
Molecular Weight | 416.5 g/mol |
IUPAC Name | 2-[(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-2,2-diphenylacetonitrile |
Standard InChI | InChI=1S/C25H24N2O2S/c1-20-12-14-24(15-13-20)30(28,29)27-17-16-23(18-27)25(19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3/t23-/m1/s1 |
Standard InChIKey | XPQZNOFTICUMIN-HSZRJFAPSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Appearance | Light Gray to Off-White Crystalline Powder |
Purity | > 95% |
Synonyms | (S)-1-[(4-Methylphenyl)sulfonyl]-α,α-diphenyl-3-pyrrolidineacetonitrile; (S)-2,2-Diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile; 2,2-Diphenyl-2-((3S)-1-tosyl-3-pyrrolidinyl)acetonitrile; (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile |
PubChem Compound | 22842832 |
Last Modified | Aug 15 2023 |
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